molecular formula C21H17N3O4S B7695768 N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B7695768
M. Wt: 407.4 g/mol
InChI Key: MRSYJEKSZZPCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of specific enzymes or proteins involved in cell proliferation, apoptosis, and viral replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of specific enzymes involved in bacterial and fungal cell wall synthesis. Additionally, it has been found to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another possible direction is to explore its mechanism of action and identify specific targets for its biological activities. Additionally, further studies can be conducted to optimize its synthesis and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-aminothiazole with ethyl acetoacetate to obtain 2-ethoxycarbonylthiazolo[3,2-a]pyrimidine. This intermediate is then reacted with phenyl isocyanate and butan-2-amine to obtain the final product.

Scientific Research Applications

N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities against various strains of bacteria and fungi. Additionally, it has been found to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-14-8-9-16(18(10-14)28-2)23-19(25)15-11-22-21-24(20(15)26)17(12-29-21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSYJEKSZZPCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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